molecular formula C6H9FN2 B2763746 1-(2-fluoroethyl)-3-methyl-1H-pyrazole CAS No. 1427023-74-2

1-(2-fluoroethyl)-3-methyl-1H-pyrazole

Cat. No.: B2763746
CAS No.: 1427023-74-2
M. Wt: 128.15
InChI Key: DWRWELLLVHZSSS-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole is a pyrazole derivative featuring a fluoroethyl substituent at the N1 position and a methyl group at the C3 position. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The fluoroethyl group introduces electronic and steric effects, influencing reactivity and physicochemical properties. Notably, this compound exhibits a high activation Gibbs energy of 68.3 kcal mol⁻¹ during isomerization reactions, indicating significant thermal stability compared to aryl-substituted analogs .

Properties

IUPAC Name

1-(2-fluoroethyl)-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRWELLLVHZSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced form.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites, thereby modulating the activity of the target molecule. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Activation Energy

The N1 substituent plays a critical role in determining reaction kinetics. Key comparisons include:

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole vs. Aryl-Substituted Pyrazoles
  • Activation Energy: this compound: 68.3 kcal mol⁻¹ . 3-(1-Phenyl-1H-pyrazol-2-yl)phenol (aryl-substituted): 55.4 kcal mol⁻¹ . The fluoroethyl group increases the energy barrier by ~13 kcal mol⁻¹ compared to aryl substituents, suggesting reduced reactivity under thermal conditions. This is attributed to stronger steric hindrance and electron-withdrawing effects from the fluorine atom.
This compound vs. Methoxyphenyl-Substituted Pyrazoles
  • Synthetic Accessibility: Methoxyphenyl analogs (e.g., 1-(2-methoxyphenyl)-3-methyl-1H-pyrazole) are synthesized in 38% yield via Pd-catalyzed reactions . No direct yield data are available for the fluoroethyl derivative, but its discontinued status suggests synthetic challenges or instability .

Structural and Functional Analogues

1-Methyl-3-phenyl-1H-pyrazole (A336711)
  • Substituents : Methyl (N1), phenyl (C3).
  • Purity : 97% .
1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic Acid
  • Substituents : Fluoroethyl (N1), carboxylic acid (C3).
  • The carboxylic acid group introduces hydrogen-bonding capability, broadening utility in coordination chemistry and drug design .

Electronic and Steric Implications

  • Fluoroethyl vs. Alkyl/Aryl Groups :

    • The fluorine atom in the fluoroethyl group increases electronegativity, polarizing the N1-C bond and altering electron density across the pyrazole ring. This may reduce nucleophilic reactivity compared to alkyl or methoxy groups.
    • Steric bulk from the fluoroethyl group hinders rotational freedom, contributing to higher activation energies .
  • Comparison with Carboxylic Acid Derivatives :

    • 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid exhibits enhanced acidity (pKa ~3–4) due to the -COOH group, enabling metal coordination in catalysis .

Biological Activity

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research.

Chemical Structure and Properties

The compound has the molecular formula C7H9FN2C_7H_9FN_2 and a molecular weight of 172.16 g/mol. Its structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a fluoroethyl group. The presence of fluorine enhances the compound's reactivity and biological activity by increasing lipophilicity and modifying metabolic pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent. The compound's mechanism of action involves interactions with various biological targets, including enzymes and receptors involved in inflammatory processes.

Key Findings

  • Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, which may be relevant for therapeutic applications in conditions like arthritis or other inflammatory disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Methyl-1H-pyrazole-5-carboxylic acidC7H9N2O2C_7H_9N_2O_2Lacks fluorine; simpler structure
1-(2-Fluoropropyl)-3-methyl-1H-pyrazole-5-carboxylic acidC8H11FN2O2C_8H_{11}FN_2O_2Different alkyl chain; potential for varied activity
1-(Chloroethyl)-3-methyl-1H-pyrazole-5-carboxylic acidC7H9ClN2O2C_7H_9ClN_2O_2Chlorine instead of fluorine; different reactivity

The fluorinated side chain of this compound may enhance its biological activity compared to non-fluorinated analogs, making it a candidate for further investigation in medicinal chemistry.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Interaction studies have utilized various techniques such as:

  • Binding Affinity Assays : To determine how well the compound binds to specific receptors or enzymes.
  • Cellular Assays : To evaluate the compound's effects on cell signaling pathways related to inflammation and other biological processes.

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